

# Application Notes and Protocols for NNC 38-1049 Administration in Rats

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NNC 38-1049

Cat. No.: B1679358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for administering **NNC 38-1049**, a potent and selective histamine H3 receptor antagonist, in rat models for obesity research. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the effects of **NNC 38-1049** on food intake, body weight, and hypothalamic histamine levels.

## Introduction

**NNC 38-1049** is an orally active, competitive antagonist of the histamine H3 receptor.<sup>[1][2]</sup> Its mechanism of action involves blocking the presynaptic H3 autoreceptors on histaminergic neurons, leading to increased release of histamine in the brain, particularly in the hypothalamus.<sup>[1][2]</sup> This increase in hypothalamic histamine is associated with a reduction in food intake and subsequent body weight loss, making **NNC 38-1049** a compound of interest for the study and potential treatment of obesity.<sup>[1][2]</sup>

## Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the administration of **NNC 38-1049** and similar H3 receptor antagonists in rats.

Table 1: Effect of Single Oral Administration of **NNC 38-1049** on Food Intake in Normal Rats

| Dosage (mg/kg) | Food Intake Reduction (%) | Time Point    |
|----------------|---------------------------|---------------|
| 3              | Not specified             | Not specified |
| 15             | Significant               | Not specified |
| 30             | Significant               | Not specified |
| 60             | Significant               | Not specified |

Data derived from Malmlöf et al., 2005. Specific percentage reductions and time points were not available in the abstract.

Table 2: Effect of Chronic Administration of **NNC 38-1049** on Body Weight in Diet-Induced Obese (DIO) Rats

| Treatment   | Dosage                 | Duration | Change in Body Weight (g) |
|-------------|------------------------|----------|---------------------------|
| Vehicle     | -                      | 15 days  | + (gain)                  |
| NNC 38-1049 | 20 mg/kg (twice daily) | 15 days  | - (loss)                  |

Data derived from Malmlöf et al., 2005. Specific mean and standard deviation values were not available in the abstract.

Table 3: Effect of a Similar H3 Antagonist (NNC 38-1202) on Body Weight in DIO Rats

| Treatment   | Dosage          | Duration | Net Body Weight Change (g) |
|-------------|-----------------|----------|----------------------------|
| Vehicle     | -               | 22 days  | +13.6 ± 3.0                |
| NNC 38-1202 | 5 mg/kg (daily) | 22 days  | -11.0 ± 4.8                |

Data from a study on a similar H3 receptor antagonist, providing context for expected effect size (Malmlöf et al., 2006).

Table 4: Effect of **NNC 38-1049** on Hypothalamic Histamine Levels

| Administration Route | Dosage (mg/kg) | Change in Extracellular Histamine          |
|----------------------|----------------|--------------------------------------------|
| Intraperitoneal      | 20             | Significant Increase                       |
| Oral                 | 15             | $339 \pm 54\%$ increase (for NNC 38-1202)  |
| Oral                 | 30             | $403 \pm 105\%$ increase (for NNC 38-1202) |

Data for intraperitoneal administration from Malmlöf et al., 2005. Data for oral administration is from a study on a similar H3 receptor antagonist, NNC 38-1202 (Malmlöf et al., 2006).

## Experimental Protocols

### Diet-Induced Obesity (DIO) Rat Model

Objective: To establish a rat model of obesity through dietary manipulation, mimicking aspects of human obesity development.

#### Materials:

- Male Wistar or Sprague-Dawley rats (5-6 weeks old)
- Standard rodent chow
- High-fat diet (HFD): A common composition is 40-60% of total calories from fat, often from sources like lard or coconut oil.<sup>[3][4][5][6][7]</sup> A representative HFD might consist of 68% normal rat chow, 20% instant milk powder, 6% corn oil, and 6% ghee, providing approximately 414 kcal/100g with 40% of calories from fat.<sup>[6]</sup>
- Cages with wire-bottoms to minimize coprophagy and allow for accurate food intake measurement.

#### Procedure:

- Upon arrival, acclimatize rats for at least one week with ad libitum access to standard chow and water.

- Divide rats into control and experimental groups.
- Provide the control group with continued ad libitum access to standard chow.
- Provide the experimental group with ad libitum access to the high-fat diet.
- Monitor body weight and food intake weekly for a period of 10-14 weeks to induce obesity. Animals on the HFD are expected to show a significant increase in body weight and adiposity compared to the control group.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Administration of NNC 38-1049

Objective: To administer **NNC 38-1049** to rats via oral or intraperitoneal routes.

### a) Oral Administration (Gavage)

Materials:

- **NNC 38-1049**
- Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)
- Oral gavage needles (18-20 gauge, with a ball tip)
- Syringes (appropriate volume for dosing)

Procedure:

- Prepare the dosing solution by dissolving or suspending the calculated amount of **NNC 38-1049** in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg body weight.
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
- Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

- Administer the dosing solution slowly.
- Withdraw the needle gently and return the rat to its cage.
- Monitor the animal for any signs of distress.

#### b) Intraperitoneal (IP) Injection

##### Materials:

- **NNC 38-1049**
- Sterile vehicle (e.g., sterile saline)
- Sterile syringes and needles (23-25 gauge)

##### Procedure:

- Prepare the dosing solution under sterile conditions.
- Gently restrain the rat, exposing the abdomen.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
- Insert the needle at a 30-45 degree angle.
- Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
- Inject the solution slowly.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any adverse reactions.

## In Vivo Microdialysis for Hypothalamic Histamine Measurement

Objective: To measure extracellular histamine levels in the rat hypothalamus following **NNC 38-1049** administration.

Materials:

- Stereotaxic apparatus
- Microdialysis probes (with a molecular weight cut-off that allows histamine to pass)
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- HPLC system with fluorescence detection for histamine analysis

Procedure:

- Anesthetize the rat and place it in the stereotaxic apparatus.
- Surgically implant a guide cannula directed at the paraventricular nucleus of the hypothalamus.
- Allow the rat to recover from surgery for several days.
- On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a low flow rate (e.g., 1-2  $\mu$ L/min).[\[8\]](#)[\[9\]](#)
- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a fraction collector.[\[8\]](#)[\[9\]](#)
- After a baseline collection period, administer **NNC 38-1049** (e.g., 20 mg/kg IP).
- Continue collecting dialysate samples to measure the change in histamine levels post-administration.

- Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.[8][9]

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **NNC 38-1049** action.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **NNC 38-1049** studies in rats.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. eptrading.co.jp [eptrading.co.jp]
- 5. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NNC 38-1049 Administration in Rats]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679358#protocol-for-administering-nnc-38-1049-in-rats>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)